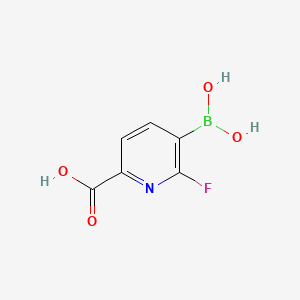

6-Carboxy-2-fluoropyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Carboxy-2-fluoropyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . This compound is part of a class of organoboron compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both carboxylic acid and boronic acid functional groups makes it a versatile intermediate in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-carboxy-2-fluoropyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of 6-Carboxy-2-fluoropyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Carboxy-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols/Ketones: Formed from oxidation of the boronic acid group.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

6-Carboxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 6-Carboxy-2-fluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Ethoxy-2-fluoropyridine-3-boronic acid

- 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid

- 5-Chloro-2-fluoropyridine-3-boronic acid

Uniqueness

6-Carboxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both carboxylic acid and boronic acid functional groups, which provide versatility in chemical transformations. Its fluorine atom also imparts distinct reactivity compared to other boronic acids .

Actividad Biológica

6-Carboxy-2-fluoropyridine-3-boronic acid is a compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications.

This compound is characterized by its ability to participate in biochemical reactions, particularly in Suzuki-Miyaura coupling reactions , which are essential for synthesizing biaryl compounds and other complex organic molecules. The boronic acid group of this compound allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₆BFO₃N |

| CAS Number | 1256355-13-1 |

| Role in Reactions | Building block in Suzuki-Miyaura coupling |

| Interaction with Enzymes | Forms covalent bonds with serine/threonine residues in enzymes |

Cellular Effects

The biological activity of this compound extends to its influence on cellular processes. This compound modulates various signaling pathways, affecting gene expression and cellular metabolism. Notably, it can inhibit enzymes involved in metabolic pathways such as glycolysis and the tricarboxylic acid cycle, which may lead to alterations in metabolic flux and the production of key metabolites.

The mechanism of action involves the formation of covalent bonds with nucleophilic residues in target enzymes, leading to enzyme inhibition. This interaction can block active sites or induce conformational changes that reduce catalytic efficiency. Additionally, it may act as a competitive inhibitor, where increasing concentrations of natural substrates can reverse its inhibitory effects .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. At low concentrations, it selectively inhibits target enzymes without causing significant toxicity. However, higher doses can lead to cellular damage and disruption of normal metabolic processes. Studies have identified a specific dosage range that achieves desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound's influence on metabolic pathways is profound, particularly through its interaction with key enzymes. By inhibiting these enzymes, it can alter metabolic fluxes and affect the availability of cofactors such as ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide), which are crucial for various metabolic reactions.

Case Studies and Applications

This compound has been investigated for its potential applications in several fields:

- Medicinal Chemistry : It is being explored for development into boron-containing drugs due to its ability to interact with biological targets effectively.

- Cancer Research : The compound is under investigation for use in boron neutron capture therapy (BNCT), a novel cancer treatment strategy that utilizes boron compounds to selectively target cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that related boronic acids exhibit antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. These findings indicate potential therapeutic applications for treating infections .

Table 2: Summary of Research Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Development of boron-containing drugs |

| Cancer Treatment | Boron neutron capture therapy (BNCT) |

| Antimicrobial Research | Treatment against fungal and bacterial infections |

Propiedades

IUPAC Name |

5-borono-6-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-3(7(12)13)1-2-4(9-5)6(10)11/h1-2,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZXPHQLBZCJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(=O)O)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681720 |

Source

|

| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-13-1 |

Source

|

| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.